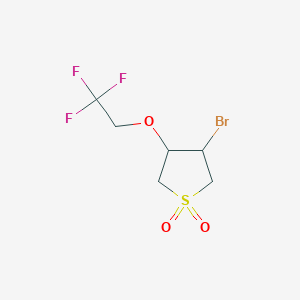
3-Bromo-4-(2,2,2-trifluoroethoxy)tetrahydrothiophene 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-4-(2,2,2-trifluoroethoxy)-1lambda6-thiolane-1,1-dione is a chemical compound that features a bromine atom, a trifluoroethoxy group, and a thiolane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(2,2,2-trifluoroethoxy)-1lambda6-thiolane-1,1-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromo-4-hydroxythiolane and 2,2,2-trifluoroethanol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate to facilitate the substitution reaction.
Reaction Mechanism: The hydroxyl group of the thiolane ring is substituted by the trifluoroethoxy group through a nucleophilic substitution reaction, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include:
Batch or Continuous Flow Reactors: Depending on the scale, the reaction can be performed in batch reactors or continuous flow reactors to ensure consistent production.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-4-(2,2,2-trifluoroethoxy)-1lambda6-thiolane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfone derivatives.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) are used for substitution reactions.
Major Products
The major products formed from these reactions include sulfone derivatives, hydrogenated compounds, and various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Bromo-4-(2,2,2-trifluoroethoxy)-1lambda6-thiolane-1,1-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-Bromo-4-(2,2,2-trifluoroethoxy)-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.
Pathways Involved: The exact pathways involved depend on the specific application and target, but may include pathways related to cell signaling, metabolism, or gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Bromo-4-(2,2,2-trifluoroethoxy)benzonitrile
- 3-Bromo-4-(2,2,2-trifluoroethoxy)benzoic acid
- 3-Bromo-4-(2,2,2-trifluoroethoxy)pyridine
Uniqueness
3-Bromo-4-(2,2,2-trifluoroethoxy)-1lambda6-thiolane-1,1-dione is unique due to its thiolane ring structure combined with the trifluoroethoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Eigenschaften
Molekularformel |
C6H8BrF3O3S |
|---|---|
Molekulargewicht |
297.09 g/mol |
IUPAC-Name |
3-bromo-4-(2,2,2-trifluoroethoxy)thiolane 1,1-dioxide |
InChI |
InChI=1S/C6H8BrF3O3S/c7-4-1-14(11,12)2-5(4)13-3-6(8,9)10/h4-5H,1-3H2 |
InChI-Schlüssel |
JSJHOGYYKWVRSR-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(CS1(=O)=O)Br)OCC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


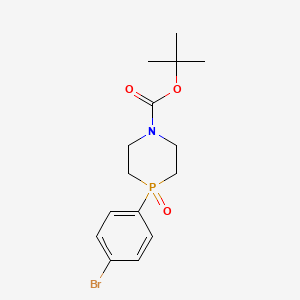
![1-(Imidazo[1,2-a]pyridin-2-ylmethyl)piperidin-4-amine](/img/structure/B13333142.png)


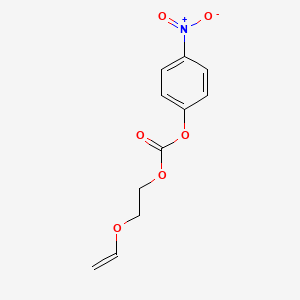
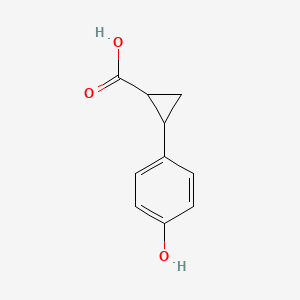
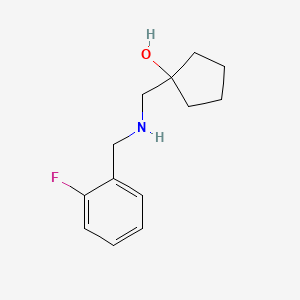


![4-Chloro-5-(2,2-difluorocyclopropyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13333205.png)
![(1R)-1-[2-(dimethylamino)-4-fluorophenyl]ethan-1-ol](/img/structure/B13333212.png)

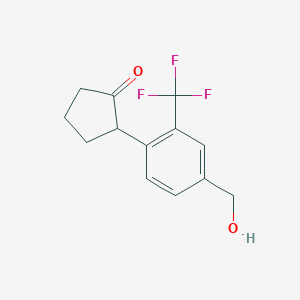
![3-(2-Methylpropyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine](/img/structure/B13333228.png)
